Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate
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Overview
Description
Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate is a spirocyclic compound characterized by a unique structure where an isoindole ring is fused to a piperidine ring through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate typically involves the formation of the spirocyclic core through a series of reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of an isoindole derivative with a piperidine derivative in the presence of a strong acid or base can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods often involve the use of robust catalysts and reagents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the substituents on the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the isoindole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate: This compound has a similar spirocyclic structure but with an isobenzofuran ring instead of an isoindole ring.
Tert-butyl 3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with a benzofuran ring, used as an intermediate in drug synthesis.
Uniqueness
Tert-butyl 3H-spiro[isoindole-1,4’-piperidine]-2-carboxylate is unique due to its isoindole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl spiro[1H-isoindole-3,4'-piperidine]-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-13-6-4-5-7-14(13)17(19)8-10-18-11-9-17/h4-7,18H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWRWVYHGCNWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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